Synthesis Yield Advantage: 3-Cyclopentylpropionic Acid vs. Known Alkali Fusion Methods for Cycloalkyl Carboxylic Acids
In a comparative study of alkali hydroxide‑mediated syntheses, 3‑cyclopentylpropionic acid was obtained from cyclopentanone or cyclopentanol in significantly higher yield than analogous cyclohexyl derivatives (caproic acid) due to reduced formation of oligomeric by‑products. The patented process achieved a yield of 86% for 3‑cyclopentylpropionic acid, whereas the known process for caproic acid from cyclohexanol under similar conditions produced a mixture of caproic acid, cyclohexylbutyric acid, and higher carboxylic acids, resulting in a lower effective yield of the desired linear product [1].
| Evidence Dimension | Synthesis yield (molten alkali fusion) |
|---|---|
| Target Compound Data | 86% yield |
| Comparator Or Baseline | Caproic acid (cyclohexanecarboxylic acid) yield: mixture of products, effective yield <86% |
| Quantified Difference | Target yield 86% vs. comparator mixture of products requiring separation |
| Conditions | Reaction of cyclopentanone with molten KOH/NaOH at 200‑250°C; compared to cyclohexanol oxidation under similar conditions |
Why This Matters
Higher synthetic efficiency and reduced purification burden translate directly to lower cost‑of‑goods and improved process scalability for procurement‑driven production planning.
- [1] DE2426912A1, Process for the production of 3‑cyclopentyl‑propionic acid. Akzo GmbH, filed 1974. View Source
